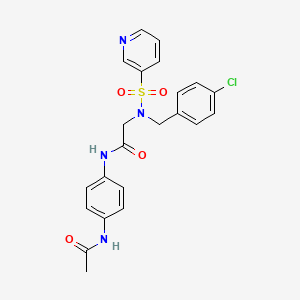

N-(4-acetamidophenyl)-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide

Description

Propriétés

IUPAC Name |

N-(4-acetamidophenyl)-2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O4S/c1-16(28)25-19-8-10-20(11-9-19)26-22(29)15-27(14-17-4-6-18(23)7-5-17)32(30,31)21-3-2-12-24-13-21/h2-13H,14-15H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDCHBVXENTIGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide typically involves multiple steps:

-

Formation of the Acetamidophenyl Intermediate

Starting Material: 4-nitroaniline.

Reaction: Acetylation using acetic anhydride to form 4-acetamidophenyl.

Conditions: Reflux in acetic acid.

-

Synthesis of the Chlorobenzyl Pyridine Intermediate

Starting Material: 4-chlorobenzyl chloride and pyridine-3-sulfonamide.

Reaction: Nucleophilic substitution to attach the chlorobenzyl group to the pyridine sulfonamide.

Conditions: Base (e.g., sodium hydroxide) in an organic solvent like dichloromethane.

-

Coupling Reaction

Starting Materials: 4-acetamidophenyl and the chlorobenzyl pyridine intermediate.

Reaction: Amide bond formation through a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Conditions: Mild heating in an organic solvent like DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

Purification: Employing techniques such as recrystallization or chromatography to achieve high purity.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

Products: Oxidized derivatives of the compound, potentially altering the functional groups.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.

Products: Reduced forms of the compound, possibly affecting the sulfonamide or nitro groups.

-

Substitution

- **Re

Activité Biologique

N-(4-acetamidophenyl)-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide is a complex organic compound that features a distinctive structural arrangement combining an acetamide group, a sulfonamide moiety, and a pyridine ring. This unique structure suggests potential biological activity, particularly in medicinal chemistry applications.

Chemical Structure

The compound can be described as follows:

- Chemical Formula : C₁₅H₁₈ClN₃O₃S

- Molecular Weight : 357.84 g/mol

- Structural Features :

- Acetamide group

- Sulfonamide moiety

- Pyridine ring with a chlorobenzyl substituent

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the sulfonamide linkage through reaction with pyridine-3-sulfonyl chloride and subsequent acylation reactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

-

Antimicrobial Activity :

- Compounds with similar structures have shown promise against various pathogens. For instance, chloroacetamides have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

- The presence of halogenated substituents enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.

- Anti-inflammatory Properties :

- Antitumor Activity :

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes or receptors involved in various biochemical pathways, modulating cellular responses .

- Interaction with Biological Targets : Molecular docking studies suggest that the compound can bind to specific targets, influencing their activity and leading to therapeutic effects.

Case Studies and Research Findings

- Antimicrobial Studies : A study on chloroacetamides highlighted their effectiveness against E. coli, S. aureus, and C. albicans. The results indicated that compounds with para-substituted phenyl rings exhibited the highest activity due to favorable lipophilicity .

- Anti-inflammatory Research : The anti-inflammatory potential of related compounds was evaluated through in vitro assays that measured cytokine production and enzyme activity. Results showed significant inhibition of pro-inflammatory markers .

- Antitumor Activity Evaluation : Research involving structural analogs demonstrated promising results in inhibiting tumor growth in various cancer cell lines, suggesting that modifications in the molecular structure can enhance therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 4-Aminobenzenesulfonamide | Structure | Commonly used as an antibiotic |

| N-(4-Chlorobenzyl)-pyridine-3-sulfonamide | Structure | Similar sulfonamide structure; potential for similar biological activity |

| Acetanilide | Structure | Used historically as an analgesic but lacks complexity |

The unique combination of functionalities in this compound sets it apart from these compounds, potentially offering enhanced biological activities.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Sulfonamido-Containing Acetamides

Key Observations :

- Sulfonamido groups enhance binding to enzymes (e.g., SARS-CoV-2 protease ) or DNA (anticancer activity ).

- Chlorobenzyl/pyridine motifs in the target compound may mimic the chlorophenyl-pyridine interactions seen in 5RH3 , which stabilize protease-ligand complexes via H-bonding with residues like HIS163 .

Chlorobenzyl/Chlorophenyl Derivatives

Key Observations :

- Chlorinated groups (e.g., chlorobenzyl, chlorobenzoyl) improve metabolic stability and membrane penetration due to increased lipophilicity .

- The target compound’s 4-chlorobenzyl group may confer similar advantages in bioavailability compared to non-chlorinated analogs.

Pyridine-Containing Analogs

Key Observations :

- Pyridine rings engage in π-π stacking or H-bonding with biological targets (e.g., HIS163 in SARS-CoV-2 protease ).

- The target’s pyridine-3-sulfonamido group may offer dual functionality: aromatic interactions (pyridine) and hydrogen bonding (sulfonamido).

Pharmacological Activity Profiles

Key Observations :

Q & A

Q. Methodological Answer :

- NMR : H NMR (500 MHz, DMSO-d) identifies aromatic protons (δ 7.4–8.9 ppm) and acetamide NH signals (δ 8.5–9.4 ppm) .

- HRMS : Confirm molecular weight (e.g., m/z 372.1709 for CHClNO) with <2 ppm error .

- IR : Detect sulfonamide S=O stretches (~1350–1150 cm) and amide C=O (~1650 cm) .

Advanced: How can researchers address contradictions in biological activity data across studies?

Q. Methodological Answer :

- Orthogonal assays : Validate target binding via SPR (surface plasmon resonance) and enzymatic assays (e.g., IC determination) to rule out false positives .

- Structural analogs : Synthesize derivatives (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to isolate structure-activity relationships (SAR) .

- Computational modeling : Dock the compound into target protein pockets (e.g., using AutoDock Vina) to predict binding modes and compare with experimental data .

Basic: What purification strategies are recommended for isolating high-purity acetamide derivatives?

Q. Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to isolate crystals; monitor purity via melting point consistency (e.g., 160–162°C) .

- Column chromatography : Optimize solvent gradients (e.g., 10–50% ethyl acetate in hexane) to separate sulfonamide byproducts .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final purity assessment (>95%) .

Advanced: What strategies optimize reaction yields in multi-step syntheses of complex acetamides?

Q. Methodological Answer :

- Catalyst screening : Test Pd/C or Raney Ni for nitro reductions; optimize temperature (25–80°C) and reaction time (2–24 hrs) .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to prevent side reactions during sulfonylation .

- Microwave-assisted synthesis : Accelerate condensation steps (e.g., 30 min at 100°C vs. 12 hrs conventional heating) .

Basic: How do researchers ensure compound stability during storage and handling?

Q. Methodological Answer :

- Thermal analysis : Perform TGA/DSC to determine decomposition temperatures (>200°C for most acetamides) .

- Light sensitivity : Store in amber vials under inert gas (N/Ar) if the compound contains nitro or sulfonamide groups .

- Hygroscopicity : Use desiccants (silica gel) for compounds prone to hydrolysis (e.g., those with ester groups) .

Advanced: How can molecular docking guide the design of analogs with improved pharmacokinetic profiles?

Q. Methodological Answer :

- Lipophilicity optimization : Introduce trifluoromethyl groups (log P adjustment) to enhance blood-brain barrier penetration .

- Metabolic stability : Replace labile esters with amides or heterocycles (e.g., pyrimidines) to reduce CYP450-mediated oxidation .

- Free energy calculations : Use MM-GBSA to rank binding affinities of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.